molecular formula C34H39N5O9 B15094085 Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Katalognummer: B15094085
Molekulargewicht: 661.7 g/mol
InChI-Schlüssel: HLLMBZPHTOCJKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, also known as N-CBZ-DL-phenylalanyl-DL-leucyl-DL-glutamyl-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical research as a chromogenic substrate for proteolytic enzymes, particularly glutamyl endopeptidases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of DL-phenylalanine using a carbobenzoxy (Cbz) group. This is followed by the sequential addition of DL-leucine and DL-glutamic acid, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of p-nitroaniline to the peptide chain. The reactions are usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA primarily undergoes enzymatic hydrolysis. The compound is a substrate for proteolytic enzymes, which cleave the peptide bonds, releasing p-nitroaniline. This reaction is specific to enzymes that recognize the glutamyl residue in the peptide sequence.

Common Reagents and Conditions: The enzymatic reactions involving this compound typically require buffered aqueous solutions to maintain the optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reactions are often carried out at physiological temperatures (37°C) to mimic biological conditions .

Major Products: The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its characteristic absorbance at 405 nm.

Wissenschaftliche Forschungsanwendungen

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA is widely used in scientific research for the study of proteolytic enzymes. It serves as a model substrate to investigate the specificity and kinetics of enzymes such as trypsin, chymotrypsin, and glutamyl endopeptidases. The compound is also utilized in the development of enzyme inhibitors and in the screening of enzyme activity in various biological samples.

In the field of medicine, this compound is used to study the role of proteolytic enzymes in diseases such as cancer and inflammatory disorders. It helps in understanding the mechanisms of enzyme regulation and the development of therapeutic strategies.

Wirkmechanismus

The mechanism of action of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA involves its recognition and cleavage by specific proteolytic enzymes. The enzymes bind to the peptide substrate and catalyze the hydrolysis of the peptide bond adjacent to the glutamyl residue. This results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the catalytic residues facilitate the cleavage reaction.

Vergleich Mit ähnlichen Verbindungen

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA can be compared with other chromogenic peptide substrates such as Cbz-DL-Phe-DL-Leu-pNA and Cbz-DL-Phe-DL-Glu-pNA. While these compounds share similar structures, the presence of different amino acid residues in the peptide sequence can influence their specificity and reactivity with various enzymes. This compound is unique in its ability to serve as a substrate for glutamyl endopeptidases, making it particularly valuable for studying this class of enzymes.

List of Similar Compounds:
  • Cbz-DL-Phe-DL-Leu-pNA
  • Cbz-DL-Phe-DL-Glu-pNA
  • Cbz-DL-Phe-DL-Ala-pNA
  • Cbz-DL-Phe-DL-Val-pNA

Eigenschaften

Molekularformel

C34H39N5O9

Molekulargewicht

661.7 g/mol

IUPAC-Name

4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)

InChI-Schlüssel

HLLMBZPHTOCJKX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.